Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 477487-70-0
VCID: VC21506776
InChI: InChI=1S/C23H27NO5S/c1-4-6-7-14-28-23(25)22-16(3)29-21-13-10-18(15-20(21)22)24-30(26,27)19-11-8-17(5-2)9-12-19/h8-13,15,24H,4-7,14H2,1-3H3
SMILES: CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)CC)C
Molecular Formula: C23H27NO5S
Molecular Weight: 429.5g/mol

Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

CAS No.: 477487-70-0

Cat. No.: VC21506776

Molecular Formula: C23H27NO5S

Molecular Weight: 429.5g/mol

* For research use only. Not for human or veterinary use.

Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate - 477487-70-0

Specification

CAS No. 477487-70-0
Molecular Formula C23H27NO5S
Molecular Weight 429.5g/mol
IUPAC Name pentyl 5-[(4-ethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C23H27NO5S/c1-4-6-7-14-28-23(25)22-16(3)29-21-13-10-18(15-20(21)22)24-30(26,27)19-11-8-17(5-2)9-12-19/h8-13,15,24H,4-7,14H2,1-3H3
Standard InChI Key CWAVLVMRPKQQPS-UHFFFAOYSA-N
SMILES CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)CC)C
Canonical SMILES CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)CC)C

Introduction

Chemical Identity and Properties

Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is characterized by several distinctive physicochemical properties that define its identity as a research compound. Its molecular composition and identifying information are crucial for understanding its chemical behavior and potential applications.

Basic Identification Parameters

The compound is uniquely identified through several chemical designations and properties as shown in Table 1:

ParameterValue
CAS Number477487-70-0
Molecular FormulaC23H27NO5S
Molecular Weight429.5 g/mol
IUPAC NamePentyl 5-[(4-ethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Research DesignationFor research use only; not for human or veterinary use

This sulfonamide derivative possesses a complex structure integrating multiple functional groups that contribute to its chemical properties and potential biological interactions. The molecular formula indicates a carbon-rich structure with heteroatoms that contribute to its functionality and potential reactivity in various chemical and biological systems.

Structural Architecture

The molecular structure of this compound incorporates several key architectural elements that define its chemical identity:

  • A benzofuran core structure (a fused bicyclic system consisting of a benzene ring and a furan ring)

  • A methyl substituent at position 2 of the benzofuran ring

  • A carboxylate group at position 3, esterified with pentyl alcohol

  • A sulfonamide linkage (-SO2NH-) at position 5, connecting to a 4-ethylphenyl group

This arrangement of functional groups creates a molecule with multiple potential interaction sites, including hydrogen bond donors and acceptors, aromatic systems for π-π interactions, and hydrophobic regions that could influence its behavior in various environments.

Synthesis and Chemical Reactivity

Chemical Reactivity

Based on its functional groups, this compound may exhibit several types of chemical reactivity:

  • The sulfonamide N-H bond can act as a hydrogen bond donor

  • The sulfonyl group (S=O) can serve as a hydrogen bond acceptor

  • The pentyl ester is susceptible to hydrolysis under basic or enzymatic conditions

  • The benzofuran core may undergo electrophilic aromatic substitution reactions

These reactivity patterns are important considerations for researchers working with this compound, particularly in the context of potential metabolic transformations or chemical modifications.

Structural Comparison with Related Compounds

Understanding the position of Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate within the broader family of related compounds provides valuable context for evaluating its unique properties.

Significance of Structural Variations

These structural variations can have profound effects on physical, chemical, and biological properties:

  • The ethoxy substitution introduces an additional oxygen atom that can participate in hydrogen bonding

  • The extended aromatic system in the naphtho[1,2-b]furan analog alters the molecular shape and electronic distribution

  • The carboxylic acid versus ester functionality affects acidity, solubility, and potential for hydrogen bonding

The concept of bioisosterism is particularly relevant here, as small structural modifications can significantly impact biological activity while maintaining similar physical properties . For example, the topology and positioning of heteroatoms within related structures can dramatically affect binding affinity to biological targets, as demonstrated in numerous medicinal chemistry studies.

Structure-Activity Relationship Considerations

Understanding the potential biological activity of Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate requires consideration of structure-activity relationships observed in similar compounds.

Key Pharmacophoric Elements

Based on studies of related compounds, several structural features may be critical for biological activity:

  • The benzofuran core provides a rigid scaffold that positions other functional groups in specific spatial orientations

  • The sulfonamide group can interact with target proteins through hydrogen bonding and electrostatic interactions

  • The pentyl ester may influence membrane permeability and distribution in biological systems

  • The 4-ethylphenyl group could participate in hydrophobic interactions with binding pockets

The positioning of these elements relative to each other creates a unique three-dimensional structure that determines molecular recognition and binding to potential biological targets.

Effect of Structural Modifications

Research on related compounds indicates that even minor structural modifications can significantly impact biological activity:

  • Substitution patterns on the benzofuran ring can affect electronic distribution and binding affinity

  • Modifications to the sulfonamide linker may alter hydrogen bonding patterns and conformational flexibility

  • Changes in the ester group (e.g., different chain lengths or branching patterns) can influence lipophilicity and metabolic stability

These structure-activity considerations are essential for researchers working with this compound, particularly in the context of developing related molecules with enhanced properties for specific applications.

Physical and Chemical Characterization

Physical Properties

Based on its structure, Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate would be expected to have the following physical properties:

  • Appearance: Likely a crystalline solid at room temperature

  • Solubility: Probably soluble in organic solvents such as DMSO, DMF, chloroform, and dichloromethane; limited solubility in water

  • Stability: Generally stable under normal laboratory conditions but potentially susceptible to hydrolysis under strongly acidic or basic conditions

These predicted properties are important considerations for researchers working with this compound, particularly for experimental design and handling procedures.

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